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Compound of Interest

Compound Name: 1-Bromo-3,3-dimethylbutane

Cat. No.: B154914 Get Quote

FOR IMMEDIATE RELEASE

This technical guide provides a comprehensive overview of the spectroscopic data for 1-
Bromo-3,3-dimethylbutane (Neohexyl bromide), a key building block in organic synthesis.

The document is intended for researchers, scientists, and professionals in drug development,

offering detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) data.

Molecular Structure and Spectroscopic Overview
1-Bromo-3,3-dimethylbutane, with the chemical formula C₆H₁₃Br and a molecular weight of

165.07 g/mol , possesses a straightforward aliphatic structure.[1] Its spectroscopic signature is

well-defined, providing a clear example of how NMR, IR, and MS techniques can be used to

elucidate the structure of simple haloalkanes. The following sections detail the data obtained

from these analytical methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a

molecule. For 1-Bromo-3,3-dimethylbutane, both ¹H and ¹³C NMR spectra provide

unambiguous evidence for its structure.

¹H NMR Spectroscopy
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The ¹H NMR spectrum of 1-Bromo-3,3-dimethylbutane is characterized by three distinct

signals, corresponding to the three unique proton environments in the molecule. The spectrum

was recorded in deuterated chloroform (CDCl₃) at 400 MHz.[2]

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

3.35 Triplet (t) 2H -CH₂-Br

1.80 Triplet (t) 2H -CH₂-C(CH₃)₃

0.90 Singlet (s) 9H -C(CH₃)₃

¹H NMR Peak Assignments and Coupling:

The triplet at 3.35 ppm is assigned to the two protons of the methylene group directly

attached to the electronegative bromine atom (-CH₂-Br). The signal is split into a triplet by

the two adjacent protons of the neighboring methylene group.

The triplet at 1.80 ppm corresponds to the two protons of the other methylene group (-CH₂-

C(CH₃)₃).[2] This signal is also a triplet due to coupling with the two protons of the

brominated methylene group.

The singlet at 0.90 ppm represents the nine equivalent protons of the tert-butyl group (-

C(CH₃)₃).[2] This signal is a singlet because there are no adjacent protons to cause splitting.

¹³C NMR Spectroscopy
Due to the lack of readily available experimental ¹³C NMR data, a prediction of the spectrum

was performed. The predicted chemical shifts are consistent with the molecular structure of 1-
Bromo-3,3-dimethylbutane.
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Predicted Chemical Shift (δ) ppm Assignment

46.5 -CH₂-Br

38.8 -CH₂-C(CH₃)₃

31.2 -C(CH₃)₃

29.1 -C(CH₃)₃

¹³C NMR Peak Assignments:

The carbon atom bonded to the bromine (-CH₂-Br) is predicted to have the most downfield

shift around 46.5 ppm due to the deshielding effect of the bromine atom.

The methylene carbon adjacent to the tert-butyl group (-CH₂-C(CH₃)₃) is expected around

38.8 ppm.

The quaternary carbon of the tert-butyl group (-C(CH₃)₃) is predicted at approximately 31.2

ppm.

The three equivalent methyl carbons (-C(CH₃)₃) of the tert-butyl group are predicted to be

the most upfield, around 29.1 ppm.

Infrared (IR) Spectroscopy
The IR spectrum of 1-Bromo-3,3-dimethylbutane reveals characteristic vibrational

frequencies associated with its functional groups. The spectrum was obtained from the NIST

WebBook.[3]

Wavenumber (cm⁻¹) Intensity Assignment

2950-2850 Strong C-H stretching (alkane)

1470-1450 Medium C-H bending (CH₂ and CH₃)

1365 Medium C-H bending (tert-butyl group)

650-550 Strong C-Br stretching
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IR Spectrum Interpretation:

The strong and sharp absorptions in the 2950-2850 cm⁻¹ region are characteristic of C-H

stretching vibrations of the alkane backbone.

The peaks in the 1470-1450 cm⁻¹ range are attributed to the bending vibrations of the

methylene (-CH₂) and methyl (-CH₃) groups.

A distinct peak around 1365 cm⁻¹ is indicative of the symmetric bending of the methyl groups

within the tert-butyl moiety.

The strong absorption in the lower wavenumber region, between 650-550 cm⁻¹, is a key

diagnostic peak for the C-Br stretching vibration.

Mass Spectrometry (MS)
The electron ionization (EI) mass spectrum of 1-Bromo-3,3-dimethylbutane provides valuable

information about its molecular weight and fragmentation pattern. The spectrum is available

from the NIST WebBook.[4]

m/z Relative Intensity Proposed Fragment

164/166 Low [C₆H₁₃Br]⁺ (Molecular Ion)

108/110 Low [C₂H₄Br]⁺

85 Medium [C₆H₁₃]⁺

57 High [C₄H₉]⁺ (tert-butyl cation)

41 High [C₃H₅]⁺ (allyl cation)

Mass Spectrum Fragmentation Analysis:

The molecular ion peaks are observed at m/z 164 and 166 with an approximate 1:1 ratio,

which is characteristic of the presence of one bromine atom (due to the natural abundance of

its isotopes, ⁷⁹Br and ⁸¹Br).[4]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/product/b154914?utm_src=pdf-body
https://webbook.nist.gov/cgi/inchi?ID=C1647230&Mask=200
https://webbook.nist.gov/cgi/inchi?ID=C1647230&Mask=200
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b154914?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The peaks at m/z 108 and 110 likely correspond to the loss of a C₄H₉ fragment (tert-butyl

radical), resulting in the [C₂H₄Br]⁺ ion.

The peak at m/z 85 arises from the loss of the bromine atom, forming the [C₆H₁₃]⁺ cation.

The base peak at m/z 57 is attributed to the highly stable tert-butyl cation, [C₄H₉]⁺, formed by

the cleavage of the C-C bond between the two methylene groups.[5]

The prominent peak at m/z 41 is likely due to the formation of the stable allyl cation, [C₃H₅]⁺,

through further fragmentation.

Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques

described.

NMR Spectroscopy
A sample of 1-Bromo-3,3-dimethylbutane is dissolved in a deuterated solvent, typically

CDCl₃, and transferred to an NMR tube. The ¹H and ¹³C NMR spectra are acquired on a 400

MHz spectrometer. For ¹H NMR, the chemical shifts are referenced to the residual solvent peak

(CHCl₃ at 7.26 ppm). For ¹³C NMR, the chemical shifts are referenced to the solvent peak

(CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy
A drop of neat liquid 1-Bromo-3,3-dimethylbutane is placed between two sodium chloride

(NaCl) or potassium bromide (KBr) plates to form a thin film. The IR spectrum is then recorded

using a Fourier-transform infrared (FTIR) spectrometer.

Mass Spectrometry (MS)
The mass spectrum is obtained using an electron ionization (EI) mass spectrometer. A small

amount of the sample is introduced into the instrument, where it is vaporized and bombarded

with a beam of high-energy electrons (typically 70 eV). The resulting positively charged

fragments are then separated by a mass analyzer according to their mass-to-charge ratio (m/z)

and detected.
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Visualizations
The following diagrams illustrate the molecular structure and key spectroscopic relationships.

Caption: Molecular structure of 1-Bromo-3,3-dimethylbutane.
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Caption: ¹H NMR spin-spin coupling relationships.
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Caption: Proposed mass spectrometry fragmentation pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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